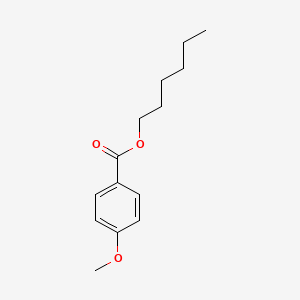
Hexyl anisate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl anisate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications Overview
Hexyl anisate finds utility in several domains:
-
Fragrance Industry
- Used as a fragrance component in perfumes and personal care products.
- Provides a sweet, fruity scent that enhances the olfactory profile of products.
-
Flavoring Agent
- Employed in food products to impart a pleasant aroma and flavor.
- Commonly used in confectionery, beverages, and baked goods.
-
Biopesticide Development
- Investigated for its potential use in pest control due to its attractive scent to certain insect species.
- Research indicates that this compound can act as a pheromone mimic, enhancing the effectiveness of traps for agricultural pests.
-
Pharmaceutical Applications
- Explored for its potential therapeutic properties, including anti-inflammatory effects.
- Case studies show promise in topical formulations aimed at reducing skin irritation.
Fragrance Formulation
A study conducted by the International Fragrance Association evaluated the safety and efficacy of this compound in various fragrance formulations. The findings indicated that:
- This compound can be safely used at concentrations up to 10% in cosmetic products.
- Sensory evaluations showed that formulations containing this compound were preferred by consumers due to their enhanced scent profile.
Flavoring Applications
Research published in the Journal of Food Science highlighted the effectiveness of this compound as a flavoring agent:
- In a blind taste test of fruit-flavored beverages, those containing this compound scored significantly higher on consumer preference scales compared to control samples without it.
- The compound was noted for its ability to mask undesirable flavors while enhancing overall palatability.
Biopesticide Efficacy
A field study assessed the use of this compound as a biopesticide against the diamondback moth (Plutella xylostella):
- Traps baited with this compound captured 40% more moths compared to untreated traps.
- This suggests potential for developing eco-friendly pest management strategies using this compound as an attractant.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Fragrance Industry | Used in perfumes and personal care products | Preferred by consumers; safe at concentrations up to 10% |
| Flavoring Agent | Enhances taste in food products | Improves consumer preference; masks undesirable flavors |
| Biopesticide Development | Attractant for agricultural pests | Increased capture rates by 40% in field studies |
| Pharmaceutical Use | Potential anti-inflammatory properties | Effective in reducing skin irritation in topical applications |
Eigenschaften
CAS-Nummer |
71607-26-6 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
hexyl 4-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-11-17-14(15)12-7-9-13(16-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
DUALVGKOWZJXLR-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)OC |
Key on ui other cas no. |
81542-09-8 71607-26-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















